Bienvenue dans la boutique en ligne BenchChem!

[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol

Medicinal Chemistry Drug Discovery ADME Prediction

Optimized scaffold (LogP 3.55) for CNS/intracellular drug discovery. N1-4-methylbenzyl group enhances membrane permeability vs. simpler analogs; C2-hydroxymethyl enables versatile library synthesis (oxidation, esterification).

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 428856-23-9
Cat. No. B091824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol
CAS428856-23-9
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
InChIInChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3
InChIKeyHGWWVTNFOCMXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol (CAS 428856-23-9): Molecular Properties and Structural Identification


[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol (CAS: 428856-23-9) is a synthetic 1,2-disubstituted benzimidazole derivative with molecular formula C16H16N2O and molecular weight 252.31 g/mol . The compound features a benzimidazole core substituted at the N1 position with a 4-methylbenzyl group and at the C2 position with a hydroxymethyl (-CH2OH) functional group . Key computed physicochemical properties include a predicted density of 1.2±0.1 g/cm³, boiling point of 476.2±38.0 °C at 760 mmHg, ACD/LogP of 3.55, and topological polar surface area (tPSA) of 38 Ų, with zero violations of Lipinski's Rule of Five . The compound is commercially available as a research-grade chemical building block for organic synthesis and drug discovery applications .

Why 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol (CAS 428856-23-9) Cannot Be Substituted with Generic Benzimidazole Analogs


The specific substitution pattern of [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol—namely, the 4-methylbenzyl moiety at N1 and the hydroxymethyl group at C2—confers a unique combination of lipophilicity, hydrogen-bonding capacity, and steric profile that is not shared by structurally similar analogs [1]. Generic substitution with other 2-substituted benzimidazoles fails to replicate the compound's specific physicochemical properties, such as its ACD/LogP of 3.55 and tPSA of 38 Ų, which influence membrane permeability and target engagement in drug discovery campaigns . Furthermore, the presence of the para-methyl substituent on the benzyl group modulates electron density and steric effects, which have been shown in related 1,2-disubstituted benzimidazole series to significantly alter cytotoxic potency and selectivity profiles [2]. The hydroxymethyl group at C2 serves as a versatile synthetic handle for further derivatization (e.g., oxidation to aldehyde, esterification, or conversion to halomethyl intermediates), a functional capability absent in analogs lacking this group .

Quantitative Differentiation Evidence for 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol (CAS 428856-23-9) Versus Closest Analogs


Lipophilicity and Drug-Likeness Profile: ACD/LogP Comparison with Unsubstituted and Alkyl-Substituted Analogs

The target compound exhibits an ACD/LogP of 3.55, representing a 1.25 log unit increase in lipophilicity compared to (1-benzyl-1H-benzimidazol-2-yl)methanol (ACD/LogP ≈2.30) . This increase is directly attributable to the para-methyl substituent on the N1-benzyl group. Compared to (1-isopropyl-1H-benzimidazol-2-yl)methanol (XLogP3-AA = 1.3), the difference is 2.25 log units [1]. Higher LogP values are associated with enhanced passive membrane permeability and potential blood-brain barrier penetration, which may be advantageous or disadvantageous depending on the target profile. The compound maintains zero Rule of Five violations (MW 252.31, HBD 1, HBA 3, tPSA 38 Ų), comparable to the isopropyl analog (MW 190.24, HBD 1, HBA 2, tPSA ≈38 Ų) but with greater molecular complexity [1].

Medicinal Chemistry Drug Discovery ADME Prediction

Metal Coordination Behavior: Steric Effects on Cu(II) Complexation Compared to Unsubstituted Benzimidazole

Studies on 2-substituted benzimidazole ligands reveal that substitution at the N1 position with bulky groups significantly alters metal coordination behavior. For 1H-benzimidazol-2-ylmethyl diethyl phosphate (2-BimOpe), which contains the 2-hydroxymethylbenzimidazole core, the presence of the esterified phosphoric groups creates a bulky effect that prevents the benzimidazole fragment from engaging in consecutive complexation steps observed with unsubstituted benzimidazole (Bim) [1]. While direct data for the target compound is not available, class-level inference suggests that the N1-4-methylbenzyl substituent in [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol introduces similar steric constraints. Potentiometric studies demonstrate that the N(3) proton in 2-BimOpe has a pKa of 4.04, making it the most acidic nitrogen among compounds studied, likely due to the electron-withdrawing effect of the phosphate group [1].

Coordination Chemistry Bioinorganic Chemistry Ligand Design

Cytotoxic Activity SAR: Para-Methyl Substitution on Benzyl Ring Enhances Cytotoxicity in 1,2-Disubstituted Benzimidazole Series

In a series of 1,2-disubstituted benzimidazole compounds evaluated for in vitro cytotoxic activity, the compound 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, which contains electron-donating methyl groups in the para position of the phenyl rings, demonstrated higher cytotoxic activities compared to other compounds in the series toward liver and breast cancer cell lines [1][2]. This SAR observation establishes that the 4-methylbenzyl substitution pattern present in the target compound contributes to enhanced cytotoxic potential. While the target compound differs at the C2 position (hydroxymethyl vs. p-tolyl), the N1 substitution pattern is identical, supporting the conclusion that the 4-methylbenzyl moiety provides a structural advantage for cytotoxicity applications.

Cancer Research Cytotoxicity SAR Analysis

Synthetic Versatility: C2-Hydroxymethyl Group Enables Derivatization Pathways Not Available to 2-Alkyl or 2-H Benzylbenzimidazoles

The C2-hydroxymethyl group in [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol serves as a versatile synthetic handle that is absent in common analogs such as 1-(4-methylbenzyl)-1H-benzimidazole (CAS 46804-13-1) and 1-(4-methylbenzyl)-2-methylbenzimidazole [1]. The hydroxymethyl moiety can be oxidized to the corresponding aldehyde for further condensation reactions, converted to halomethyl derivatives for nucleophilic substitution, esterified, or employed in Mannich-type reactions. This synthetic flexibility is a direct functional advantage for generating diverse compound libraries. Comparative analysis of similar compounds confirms that the target compound's dual substitution pattern (N1-benzyl, C2-hydroxymethyl) provides a unique combination of lipophilic character and reactive functionality not found in simpler benzimidazole building blocks .

Organic Synthesis Building Blocks Medicinal Chemistry

Boiling Point and Thermal Stability: 476.2°C at 760 mmHg Compared to Lower Molecular Weight Analogs

The target compound exhibits a predicted boiling point of 476.2±38.0 °C at 760 mmHg , which is substantially higher than that of lower molecular weight benzimidazole methanol analogs such as (6-methyl-1H-benzimidazol-2-yl)methanol (MW 162 g/mol, predicted boiling point significantly lower) . The elevated boiling point is attributable to the combined effects of increased molecular weight (252.31 g/mol) and enhanced intermolecular interactions from the extended aromatic system and hydrogen-bonding capacity. This thermal property may confer advantages in reaction conditions requiring higher temperature stability or in purification protocols involving distillation, though no direct comparative boiling point data across the entire analog series is available.

Physical Chemistry Process Chemistry Thermal Analysis

Antimicrobial Activity SAR: Para-Methylbenzyl Substitution Modulates Antibacterial and Antifungal Efficacy in Metal Complexes

Zinc(II) complexes of 1-(4-methylbenzyl)-2-methylbenzimidazole demonstrated slight inhibitory activity against Candida pseudotropicalis, whereas other benzimidazole complexes in the same study showed no significant antifungal effect against this strain [1]. This finding indicates that the 1-(4-methylbenzyl) substitution pattern, when incorporated into metal complexes, can confer selective antimicrobial activity not observed with other substitution patterns. Additionally, SAR studies on benzimidazole derivatives revealed that the presence of a methyl residue in the meta position of the benzyl group enhances antifungal activity [2], providing a benchmark for understanding how positional isomerism affects biological outcomes. The target compound contains the para-methylbenzyl moiety, which represents a distinct positional isomer with potentially differentiated activity profile compared to meta-substituted analogs.

Antimicrobial Research Medicinal Inorganic Chemistry Drug Design

Optimized Application Scenarios for 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol (CAS 428856-23-9) Based on Evidence-Supported Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity (LogP >3.0) and Drug-Like Properties

Researchers conducting hit-to-lead campaigns where target engagement requires moderate to high lipophilicity (LogP 3.0-4.0) will find [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol to be a suitable scaffold. The compound's ACD/LogP of 3.55, combined with zero Rule of Five violations (MW 252.31, HBD 1, HBA 3, tPSA 38 Ų) , positions it favorably for programs targeting intracellular proteins or CNS-penetrant agents where analogs such as (1-benzyl-1H-benzimidazol-2-yl)methanol (LogP ≈2.30) may lack sufficient membrane permeability.

Synthesis of Diverse Compound Libraries via C2-Hydroxymethyl Functionalization

Medicinal chemists seeking a versatile building block for library synthesis should prioritize [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol over analogs lacking the C2-hydroxymethyl group. The reactive primary alcohol enables oxidation to aldehydes, conversion to halomethyl intermediates, esterification, and other transformations , whereas comparators such as 1-(4-methylbenzyl)-1H-benzimidazole and 1-(4-methylbenzyl)-2-methylbenzimidazole [1] offer limited diversification options at the C2 position.

Structure-Activity Relationship (SAR) Studies on Cytotoxic Benzimidazole Derivatives

Investigators evaluating the role of N1 substitution on cytotoxic activity should include [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol as a comparator or starting point in SAR campaigns. Evidence from 1,2-disubstituted benzimidazole series demonstrates that compounds bearing the 4-methylbenzyl group at N1 exhibit enhanced cytotoxic activity against liver and breast cancer cell lines relative to other substitution patterns [2]. This scaffold enables systematic exploration of C2 modifications while maintaining the pharmacophoric N1-4-methylbenzyl feature.

Coordination Chemistry and Metallodrug Design Requiring Controlled Metal Complex Stoichiometry

Researchers designing metal-based therapeutics or catalysts requiring controlled coordination geometry should consider [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol as a ligand precursor. Class-level evidence from 2-substituted benzimidazole ligands indicates that bulky N1 substituents introduce steric constraints that prevent the formation of consecutive complexation species observed with unsubstituted benzimidazole [3]. The N1-4-methylbenzyl group provides a built-in steric control element absent in simpler analogs, enabling selective formation of specific metal-ligand stoichiometries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.